molecular formula C20H19NO5 B2723570 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acid CAS No. 2137143-57-6

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acid

Cat. No. B2723570
CAS RN: 2137143-57-6
M. Wt: 353.374
InChI Key: BJIOQZLQMVAEFZ-KWUMSVIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acid” is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis .


Molecular Structure Analysis

The molecular structure of this compound is derived from the fluorenylmethyloxycarbonyl (Fmoc) group, with an additional cyclobutane carboxylic acid group . The Fmoc group is a two-ring system (fluorene), with a methoxy carbonyl group attached to the 9-position .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, Fmoc-amino acids are generally used in solid-phase peptide synthesis. The Fmoc group serves as a protective group for the amino acid and can be removed under basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the Fmoc group could make the compound relatively non-polar and hydrophobic . The compound is a solid at room temperature .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used in peptide synthesis, the Fmoc group would protect the amino group during synthesis and then be removed to allow peptide bond formation .

Future Directions

The future directions for this compound could involve its use in peptide synthesis, given the presence of the Fmoc group. It could potentially be used to synthesize novel peptides for research or therapeutic applications .

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxycyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c22-12-9-20(10-12,18(23)24)21-19(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,22H,9-11H2,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIOQZLQMVAEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acid

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